

# An In-depth Technical Guide to 5-Methoxybenzofuran: Identification, Characterization, and Synthesis

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## Compound of Interest

Compound Name: 5-Methoxybenzofuran

Cat. No.: B076594

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This guide provides a comprehensive technical overview of **5-Methoxybenzofuran**, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer field-proven insights into the causality behind its identification, characterization, and synthesis.

## Core Identification and Physical Properties

**5-Methoxybenzofuran** is a heterocyclic aromatic organic compound that serves as a valuable building block in medicinal chemistry and materials science.<sup>[1]</sup> Its structural motif is found in a variety of biologically active natural products and synthetic compounds.<sup>[1][2][3]</sup> Accurate identification is the foundational step for any research or development application.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

- CAS Number: 13391-28-1<sup>[4]</sup>

A summary of its key physical and chemical properties is presented below for quick reference and validation.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>2</sub>	PubChem[4]
Molecular Weight	148.16 g/mol	PubChem[4]
IUPAC Name	5-methoxy-1-benzofuran	PubChem[4]
Appearance	Not specified; likely a liquid or low-melting solid	General chemical knowledge
XLogP3-AA	2.3	PubChem[4]
Exact Mass	148.052429494 Da	PubChem[4]

## Analytical Characterization: A Multi-Technique Approach

The unequivocal identification of **5-Methoxybenzofuran** relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of confirmation.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei (primarily <sup>1</sup>H and <sup>13</sup>C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

**Causality in NMR:** The position of a signal (chemical shift,  $\delta$ ) in an NMR spectrum is dictated by the electron density around the nucleus. Electron-withdrawing groups (like the oxygen atom in the furan ring) "deshield" nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups (like the methoxy group) "shield" nuclei, shifting their signals to lower chemical shifts (upfield).

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For **5-Methoxybenzofuran**, we expect to see signals corresponding to the aromatic

protons on the benzene ring, the protons on the furan ring, and the protons of the methoxy group.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Proton-decoupled <sup>13</sup>C NMR will show a single peak for each unique carbon atom in the molecule. Spectral data is available from sources like SpectraBase.<sup>[4]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and provides the exact molecular weight, which is a critical validation point.

Causality in MS: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a predictable manner. The fragmentation pattern is a "fingerprint" that is characteristic of the molecule's structure. The most abundant ion is the molecular ion (M<sup>+</sup>), which corresponds to the intact molecule's mass.<sup>[5]</sup>

For **5-Methoxybenzofuran** (C<sub>9</sub>H<sub>8</sub>O<sub>2</sub>), the expected key signals are:

- Molecular Ion (M<sup>+</sup>): m/z = 148, corresponding to the molecular weight.<sup>[4]</sup>
- Key Fragment: m/z = 133, corresponding to the loss of a methyl group (-CH<sub>3</sub>) from the methoxy moiety.<sup>[4]</sup>

The presence of both the molecular ion at m/z 148 and a significant fragment at m/z 133 provides strong evidence for the compound's identity. This technique is often coupled with Gas Chromatography (GC-MS) for simultaneous separation and identification of components in a mixture.<sup>[6][7][8]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate (stretch, bend). It is particularly useful for identifying the presence of specific functional groups.

Causality in IR: The frequency of radiation absorbed is specific to the type of bond and the atoms it connects. For example, a C=O double bond will absorb at a different frequency than a

C-O single bond.

For **5-Methoxybenzofuran**, key expected absorption bands include:

- ~3100-3000  $\text{cm}^{-1}$ : Aromatic C-H stretch. This is a key indicator of an aromatic system.[9]
- ~1600-1450  $\text{cm}^{-1}$ : Aromatic C=C stretching vibrations within the benzene and furan rings.[9]
- ~1260-1050  $\text{cm}^{-1}$ : C-O stretching, characteristic of the ether linkages in the furan ring and the methoxy group.[9]

The combination of these techniques provides a robust and self-validating workflow for the identification of **5-Methoxybenzofuran**.

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